molecular formula C18H19N3O5S2 B2666261 N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034432-27-2

N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2666261
CAS RN: 2034432-27-2
M. Wt: 421.49
InChI Key: HUBUJIPYUZLJJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, commonly known as AT-1015, is a novel chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases.

Mechanism Of Action

AT-1015 works by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation, leading to the inhibition of cancer cell growth and induction of apoptosis. Additionally, AT-1015 has been shown to modulate the immune response and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, AT-1015 has been shown to activate certain signaling pathways involved in neuroprotection and cognitive function, leading to improved neuronal survival and function.
Biochemical and Physiological Effects:
AT-1015 has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, modulation of the immune response, reduction of inflammation, and improvement of cognitive function. Additionally, AT-1015 has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One advantage of AT-1015 is its low toxicity and high bioavailability, making it suitable for use in animal studies and potentially in human clinical trials. Additionally, AT-1015 has been shown to have a broad range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of AT-1015 is its relatively complex synthesis method, which may limit its accessibility for some researchers.

Future Directions

There are several future directions for research on AT-1015, including further studies on its efficacy and safety in animal models and human clinical trials, optimization of its synthesis method to improve accessibility, and exploration of its potential applications in other disease areas. Additionally, further research is needed to fully understand the mechanism of action of AT-1015 and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

AT-1015 can be synthesized through a multi-step process involving the reaction of 4-aminophenylsulfonamide with 6-bromo-3-pyridinecarboxylic acid, followed by the addition of tetrahydrothiophene-3-ol and acetic anhydride. The resulting product is purified through column chromatography to obtain AT-1015 in high yield and purity.

Scientific Research Applications

AT-1015 has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that AT-1015 can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, AT-1015 has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, AT-1015 has been shown to protect against neurodegeneration and improve cognitive function, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S2/c1-12(22)21-28(24,25)16-5-3-14(4-6-16)20-18(23)13-2-7-17(19-10-13)26-15-8-9-27-11-15/h2-7,10,15H,8-9,11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBUJIPYUZLJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

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